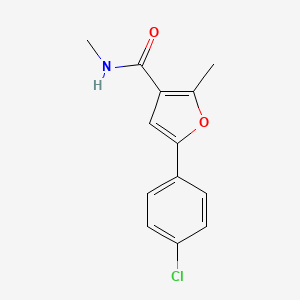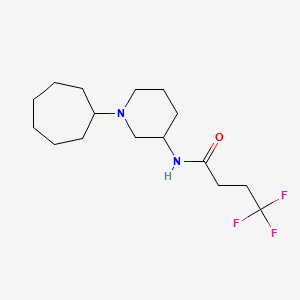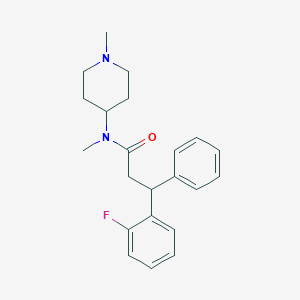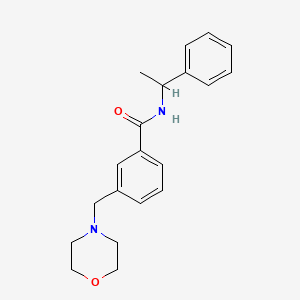
5-(4-chlorophenyl)-N,2-dimethyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N,2-dimethyl-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In
Mécanisme D'action
The exact mechanism of action of 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide is not fully understood. However, studies have shown that 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of genes involved in antioxidant defense and detoxification. 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N,2-dimethyl-3-furamide has been shown to have several biochemical and physiological effects. Studies have shown that 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide can increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase, which can protect cells from oxidative stress. 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which can reduce inflammation. Additionally, 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide has been shown to modulate the immune system by promoting the differentiation of regulatory T cells and inhibiting the activation of effector T cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chlorophenyl)-N,2-dimethyl-3-furamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been extensively studied, and its mechanism of action is well understood. However, 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide also has some limitations. It is a reactive compound that can undergo hydrolysis and oxidation, which can affect its stability. Additionally, 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide has a low solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the study of 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide. One potential direction is to investigate its use as a potential treatment for other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to explore the use of 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide and its effects on different cell types and tissues.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide can be achieved through several methods, including the reaction of 4-chlorobenzoyl chloride and 2,3-dimethylfuran in the presence of a base such as triethylamine. Another method involves the reaction of 4-chlorobenzaldehyde and 2,3-dimethylfuran in the presence of a reducing agent such as sodium borohydride. Both methods result in the formation of 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide with high purity.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N,2-dimethyl-3-furamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide exhibits anti-inflammatory, antioxidant, and immunomodulatory properties, making it a potential treatment option for multiple sclerosis, psoriasis, and other autoimmune disorders. 5-(4-chlorophenyl)-N,2-dimethyl-3-furamide has also been shown to have anticancer properties and is being investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-11(13(16)15-2)7-12(17-8)9-3-5-10(14)6-4-9/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWSTRFKRCVQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B6072635.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6072645.png)
![(4-methoxy-2-methylphenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6072652.png)

![N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6072672.png)
methanone](/img/structure/B6072675.png)
![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6072683.png)

![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6072699.png)

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6072710.png)
![4-sec-butyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6072722.png)

![3-{[2-(4-methoxybenzyl)morpholin-4-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B6072736.png)